molecular formula C24H18N2O4 B14746502 N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide CAS No. 5324-76-5

N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide

Cat. No.: B14746502
CAS No.: 5324-76-5
M. Wt: 398.4 g/mol
InChI Key: FHOQPDBIJOHHGI-UHFFFAOYSA-N
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Description

N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide is a complex organic compound that features a combination of aromatic rings, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-acetylphenyl)-2-furaldehyde with 3-hydroxy-2-naphthoic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(4-methylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide
  • N-[[5-(4-chlorophenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide

Uniqueness

N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound compared to its analogs.

Properties

CAS No.

5324-76-5

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-[[5-(4-acetylphenyl)furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H18N2O4/c1-15(27)16-6-8-17(9-7-16)23-11-10-20(30-23)14-25-26-24(29)21-12-18-4-2-3-5-19(18)13-22(21)28/h2-14,28H,1H3,(H,26,29)

InChI Key

FHOQPDBIJOHHGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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